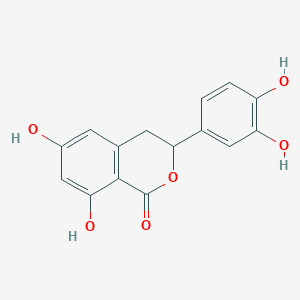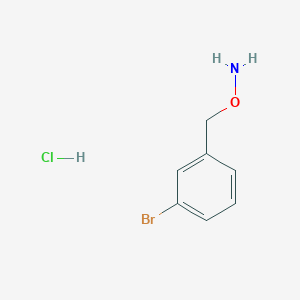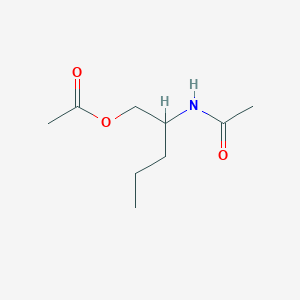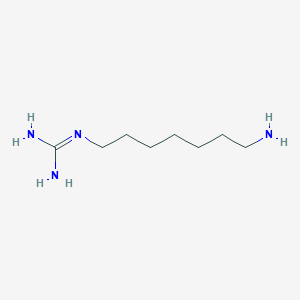![molecular formula C11H14N2O3 B115878 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide CAS No. 158018-58-7](/img/structure/B115878.png)
3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide, also known as resveratrol analog, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a derivative of resveratrol, a natural polyphenol found in various plants, including grapes, berries, and peanuts. Resveratrol analog has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide is not fully understood. However, it is believed to work by activating the sirtuin 1 (SIRT1) pathway, which is involved in various cellular processes, including DNA repair, metabolism, and inflammation. SIRT1 activation has been shown to have anti-inflammatory and antioxidant effects, which may contribute to the therapeutic properties of 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide.
Biochemical and Physiological Effects:
3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antioxidant effects by increasing the activity of antioxidant enzymes. Additionally, it has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, which make it a promising candidate for the treatment of various diseases. However, one limitation of using 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide in lab experiments is its limited availability. The synthesis method is complex, and the compound is not readily available commercially.
Zukünftige Richtungen
There are several future directions for the research of 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide. One direction is to further investigate its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, but further research is needed to determine its efficacy in the treatment of various diseases. Another direction is to investigate its mechanism of action in more detail. The activation of the SIRT1 pathway is believed to be involved in its therapeutic properties, but the exact mechanism is not fully understood. Finally, there is a need to develop more efficient and cost-effective synthesis methods for 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide to make it more readily available for research purposes.
Conclusion:
In conclusion, 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, and it has potential for the treatment of various diseases. However, further research is needed to determine its efficacy and mechanism of action in more detail. Additionally, more efficient and cost-effective synthesis methods are needed to make it more readily available for research purposes.
Synthesemethoden
The synthesis of 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide involves a series of chemical reactions. The starting material is 3,4-dihydroxyphenylacetic acid, which is then reacted with thionyl chloride to form the acid chloride. This acid chloride is then reacted with 3-aminopropanamide to form the final product, 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide.
Wissenschaftliche Forschungsanwendungen
3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, neurodegenerative diseases, and diabetes.
Eigenschaften
CAS-Nummer |
158018-58-7 |
|---|---|
Produktname |
3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide |
Molekularformel |
C11H14N2O3 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide |
InChI |
InChI=1S/C11H14N2O3/c12-5-3-11(16)13-6-4-8-1-2-9(14)10(15)7-8/h1-2,4,6-7,14-15H,3,5,12H2,(H,13,16)/b6-4+ |
InChI-Schlüssel |
CQXKYWLWCMCZHC-GQCTYLIASA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/NC(=O)CCN)O)O |
SMILES |
C1=CC(=C(C=C1C=CNC(=O)CCN)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C=CNC(=O)CCN)O)O |
Synonyme |
1,2-dehydro-N-beta-alanyldopamine 1,2-dehydro-NBAD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1H-Benzo[d]imidazole-4-carbaldehyde](/img/structure/B115817.png)

![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)




